molecular formula C20H14BrF2N5O2S B15097513 N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15097513
M. Wt: 506.3 g/mol
InChI Key: AVAVFYWCURSHIR-UHFFFAOYSA-N
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Description

This compound belongs to a class of 1,2,4-triazole-based acetamide derivatives characterized by a sulfanyl linker bridging the triazole ring and the acetamide moiety. The core structure features:

  • Triazole ring substituents: A furan-2-ylmethyl group at the 4th position and a pyridin-4-yl group at the 5th position.

The furan and pyridine moieties likely contribute to electronic and steric interactions with biological targets, as seen in related compounds .

Properties

Molecular Formula

C20H14BrF2N5O2S

Molecular Weight

506.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H14BrF2N5O2S/c21-15-8-13(22)9-16(23)18(15)25-17(29)11-31-20-27-26-19(12-3-5-24-6-4-12)28(20)10-14-2-1-7-30-14/h1-9H,10-11H2,(H,25,29)

InChI Key

AVAVFYWCURSHIR-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3Br)F)F)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and pyridine groups. The final steps involve the incorporation of the bromo and difluorophenyl groups and the formation of the acetamide linkage.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) can facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the bromine atom can result in various substituted derivatives.

Scientific Research Applications

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases or interfere with DNA replication processes, resulting in anti-cancer effects.

Comparison with Similar Compounds

Triazole Substituents

  • Furan-containing analogs: Compounds with furan substituents (e.g., furan-2-yl or furan-2-ylmethyl) exhibit notable anti-exudative activity, as demonstrated by studies showing 50–65% reduction in inflammation at 10 mg/kg doses, comparable to diclofenac sodium . The target compound’s furan-2-ylmethyl group may enhance metabolic stability compared to simpler furan derivatives .
  • Pyridine vs. phenyl groups: Pyridinyl substituents (e.g., pyridin-4-yl in the target compound) improve water solubility and binding affinity to kinase targets, as observed in analogs with pyridine moieties .

Acetamide Modifications

  • The 2-bromo-4,6-difluorophenyl group is a common feature in several analogs (e.g., ), likely enhancing target selectivity through halogen bonding .

Machine Learning and Property Prediction

Recent studies (e.g., XGBoost models) predict compound properties based on structural fingerprints, achieving high accuracy (R² = 0.928) . Such models could prioritize the target compound for synthesis if its furan and pyridine motifs correlate with desired bioactivity in training data .

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C15H13BrF2N4OS
Molecular Weight : 445.3 g/mol
IUPAC Name : this compound

The compound features a complex structure with multiple functional groups, including a bromo-difluorophenyl moiety and a triazole ring. This unique combination may confer specific biological activities that warrant further investigation.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Activity : Compounds containing furan and triazole moieties have shown significant antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus . The presence of the triazole ring is particularly notable for its role in enhancing antimicrobial efficacy.
  • Anticancer Potential : Research indicates that triazole derivatives can exhibit anticancer properties. A study highlighted the effectiveness of similar compounds in inhibiting cancer cell proliferation through various mechanisms . The specific interactions of this compound with cancer cell lines remain to be elucidated but suggest potential therapeutic applications.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of biological pathways . This characteristic makes it a candidate for further pharmacological exploration.

Table 1: Summary of Biological Activities

Activity TypePathogen/Cell LineObserved EffectReference
AntibacterialE. coli, S. aureusSignificant growth inhibition
AnticancerVarious cancer cell linesInhibition of cell proliferation
Enzyme InteractionSpecific enzymes (TBD)Potential modulation of activity

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Interference with Nucleic Acid Synthesis : Triazole derivatives often interfere with nucleic acid synthesis in pathogens, contributing to their antibacterial effects.
  • Induction of Apoptosis in Cancer Cells : The compound may induce apoptosis through various signaling pathways in cancer cells, although specific pathways need further investigation.

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